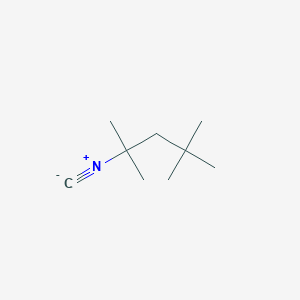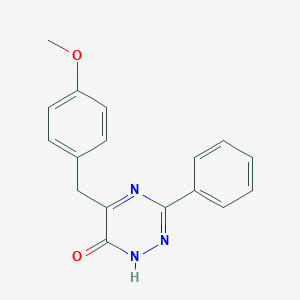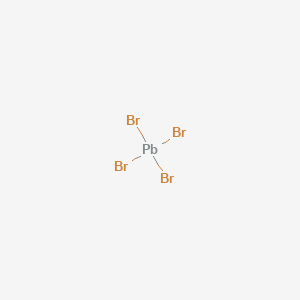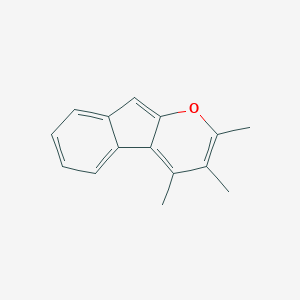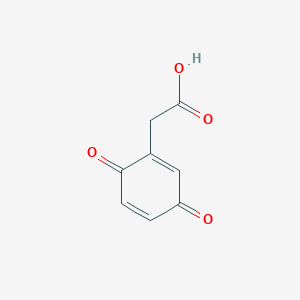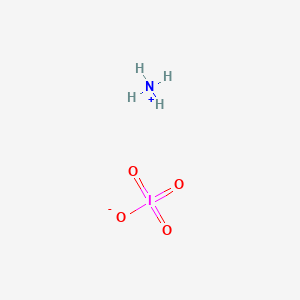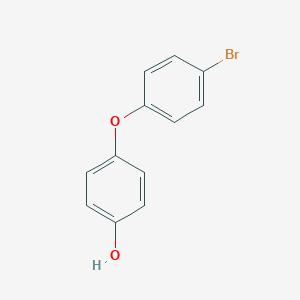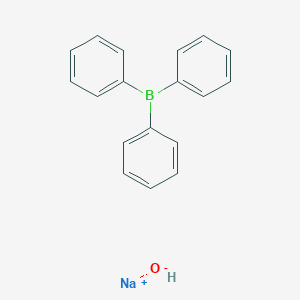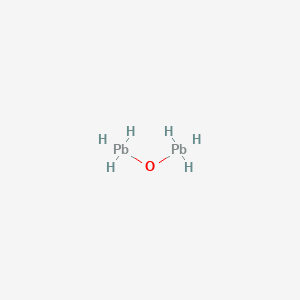
Lead oxide (Pb2O)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead oxide (Pb2O) is a compound that is commonly used in various industrial and scientific applications. It is a yellow to orange crystalline powder that is insoluble in water but soluble in acids. This compound has been the subject of scientific research for many years due to its unique properties and potential applications.
作用機序
The mechanism of action of lead oxide is not fully understood. However, it is believed to interact with the cell membrane and disrupt the normal functioning of cells. It has been shown to cause oxidative stress and inflammation in cells, leading to cellular damage and death.
Biochemical and Physiological Effects:
Lead oxide exposure has been shown to have several biochemical and physiological effects on living organisms. It can cause damage to the central nervous system, liver, kidneys, and reproductive system. It can also lead to anemia, gastrointestinal disorders, and developmental delays in children.
実験室実験の利点と制限
Lead oxide is commonly used in laboratory experiments due to its unique properties and potential applications. It is relatively cheap and easy to synthesize, making it an ideal compound for use in research. However, it is also highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken.
将来の方向性
There are several future directions for research on lead oxide. One area of focus is the development of new methods for synthesizing lead oxide that are more efficient and environmentally friendly. Another area of research is the development of new applications for lead oxide in fields such as energy storage and catalysis. Additionally, there is a need for further research on the toxicological effects of lead oxide and ways to mitigate its harmful effects on living organisms.
Conclusion:
Lead oxide is a compound that has been the subject of scientific research for many years due to its unique properties and potential applications. It is commonly used in various industrial and scientific applications, but it can also pose a significant risk to human health if proper safety precautions are not taken. Further research is needed to fully understand the mechanism of action of lead oxide and its potential applications in various fields.
合成法
Lead oxide can be synthesized through several methods, including thermal decomposition of lead nitrate, reaction of lead with oxygen, and oxidation of lead metal in the presence of air. The most commonly used method for synthesizing lead oxide is the thermal decomposition of lead nitrate.
科学的研究の応用
Lead oxide has been extensively studied for its potential applications in various scientific fields. It is commonly used as a pigment in the production of ceramics, paints, and glass. It is also used as a component in the production of batteries, lead-acid storage batteries, and as a catalyst in chemical reactions.
特性
CAS番号 |
12059-89-1 |
|---|---|
製品名 |
Lead oxide (Pb2O) |
分子式 |
H6OPb2 |
分子量 |
446.3988 |
IUPAC名 |
plumbyloxyplumbane |
InChI |
InChI=1S/O.2Pb.6H |
InChIキー |
DVCOTXAHQFVPSU-UHFFFAOYSA-N |
SMILES |
O([PbH3])[PbH3] |
正規SMILES |
O([PbH3])[PbH3] |
その他のCAS番号 |
12059-89-1 |
物理的記述 |
WetSolid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



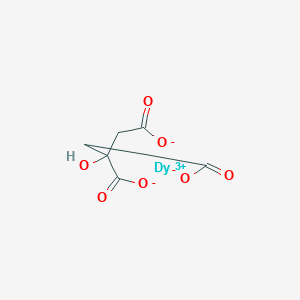

![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)
